
Furosemide acyl glucuronide
Übersicht
Beschreibung
Furosemide acyl glucuronide is a metabolite of Furosemide.
Biologische Aktivität
Furosemide acyl glucuronide (FG) is a significant metabolite of furosemide, a widely used loop diuretic. Understanding its biological activity is crucial for assessing its pharmacological effects, therapeutic efficacy, and potential toxicity. This article reviews the current knowledge regarding the biological activity of FG, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.
Pharmacokinetics of this compound
Furosemide undergoes extensive hepatic and renal metabolism, with approximately 50% of its elimination attributed to glucuronidation. The formation of FG occurs primarily in the liver and kidneys through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 . The pharmacokinetics of FG are characterized by biphasic elimination kinetics, consisting of an initial rapid phase followed by a prolonged elimination phase. The half-life of FG can extend from 20 to 30 hours due to enterohepatic recirculation, which may lead to accumulation in patients with renal impairment .
Table 1: Pharmacokinetic Parameters of Furosemide and this compound
Parameter | Furosemide | This compound |
---|---|---|
Half-life | 2 hours | 20-30 hours |
Clearance (renal) | 50% | Variable; affected by renal function |
Formation pathway | Hepatic and renal | Primarily hepatic via UGTs |
Elimination phase | Rapid | Slow |
FG is believed to contribute to the pharmacological effects of furosemide by inhibiting the Na+/2Cl-/K+ co-transport system in the renal tubules. This action enhances diuresis, although the primary mechanism has traditionally been attributed to furosemide itself . Studies suggest that FG may also play a role in drug interactions and idiosyncratic drug reactions due to its reactive nature as an acyl glucuronide .
Case Studies and Clinical Implications
Research indicates that in patients with end-stage renal failure, the accumulation of both furosemide and FG can lead to altered pharmacodynamics. For instance, repetitive dosing may result in prolonged diuretic effects and increased risk of adverse reactions due to elevated plasma concentrations . A study examining renal clearance found significant differences between the initial and later phases, indicating that FG's renal clearance decreases over time, which may affect therapeutic outcomes .
In Vitro Studies on Biological Activity
In vitro studies have demonstrated that FG can be hydrolyzed by beta-glucuronidase and is sensitive to alkaline conditions. This property is critical for understanding its stability and reactivity in biological systems. For example, FG's concentration decreases at a first-order rate in alkaline pH environments, which may influence its bioavailability and therapeutic efficacy .
Table 2: In Vitro Stability of this compound
pH Level | Stability (Rate of Hydrolysis) |
---|---|
<6.0 | Low |
6.0 - 8.5 | Moderate |
>8.5 | High |
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Furosemide is primarily used as a diuretic for conditions such as heart failure and hypertension. Its metabolism involves conjugation with glucuronic acid, forming furosemide acyl glucuronide, which plays a significant role in its pharmacokinetics.
- Formation and Stability : Studies have shown that this compound is synthesized in the liver through UDP-glucuronosyltransferase activity. The stability of this metabolite varies with pH; it is more stable at neutral to alkaline pH levels but can hydrolyze under acidic conditions .
- Half-Life and Clearance : The half-life of this compound has been investigated in various studies, revealing that it can be significantly altered by co-administration of drugs such as probenecid, which inhibits renal clearance .
Parameter | Furosemide | This compound |
---|---|---|
Half-Life (h) | 2.01 ± 0.68 | 3.40 ± 1.48 |
Renal Clearance (ml/min) | 128 ± 49 | 552 ± 298 |
Urinary Recovery (%) | 39.2 ± 10.2 | 12.1 ± 2.7 |
Clinical Implications
The clinical relevance of this compound extends beyond mere metabolism; it also influences therapeutic outcomes.
- Diuretic Response : The pharmacodynamic effects of furosemide are closely linked to its metabolites, including this compound. Research indicates that the concentration of this metabolite in urine correlates better with diuretic response than plasma concentrations .
- Drug Interactions : Co-administration with probenecid has been shown to affect the pharmacokinetic profile of both furosemide and its acyl glucuronide, highlighting the importance of understanding these interactions in clinical settings .
Toxicology and Safety
Understanding the safety profile of this compound is crucial for its application in clinical practice.
- Reactivity Studies : Research has focused on the reactivity of acyl glucuronides, including this compound, as they may form reactive metabolites that could lead to adverse effects. Studies have suggested that certain structural features may enhance or mitigate toxicity .
- Comparative Safety Analysis : In a comparative analysis of various drugs' acyl glucuronides, furosemide was categorized among those with shorter half-lives and potential safety concerns, emphasizing the need for cautious use in susceptible populations .
Q & A
Basic Research Questions
Q. How can Furosemide acyl glucuronide be accurately quantified in human plasma and urine?
- Methodology : Use direct gradient high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This method avoids β-glucuronidase pretreatment, which can hydrolyze unstable acyl glucuronides. Sample stability must be ensured by maintaining pH ≤ 4.0 during collection and storage at -80°C to minimize degradation .
- Key Findings : Furosemide and its acyl glucuronide exhibit biphasic elimination kinetics in humans, with renal excretion being the primary route for both species .
Q. Which metabolic enzymes are responsible for the formation of this compound?
- Methodology : Employ human kidney microsomes and recombinant UDP-glucuronosyltransferase (UGT) isoforms to identify enzyme specificity. Use inhibitors like phenylbutazone (UGT1A9 inhibitor) and fluconazole (UGT2B7 inhibitor) to assess contributions.
- Key Findings : UGT1A9 is the predominant enzyme catalyzing Furosemide glucuronidation in the kidney, with minor contributions from UGT2B6. Renal metabolism accounts for >90% of systemic this compound formation .
Q. What factors influence the stability of this compound in vitro?
- Methodology : Incubate the metabolite in buffer solutions at physiological pH (7.4) and monitor degradation via HPLC or LC-MS. Compare rates of hydrolysis and acyl migration (intramolecular rearrangement).
- Key Findings : this compound is highly labile, with rapid hydrolysis to Furosemide and acyl migration forming β-glucuronidase-resistant isomers. Stability is pH-dependent, with degradation accelerated at neutral-to-alkaline conditions .
Advanced Research Questions
Q. What mechanisms drive this compound-mediated protein adduct formation, and how does this relate to toxicity?
- Methodology : Incubate this compound with human serum albumin (HSA) or tissue homogenates. Use mass spectrometry to identify covalent adducts and ELISA to detect anti-adduct antibodies.
- Key Findings : The metabolite binds reversibly to HSA at the warfarin-binding site, but only minor irreversible adducts form within 30 minutes. HSA acts as a scavenger, reducing reactive metabolite availability and suppressing downstream toxicity. Acyl migration is a prerequisite for irreversible binding .
Q. How can kinetic models predict this compound degradation and reactivity?
- Methodology : Apply computational tools like GEPASI for kinetic simulations. Use density functional theory (DFT) to calculate activation energies for transacylation and hydrolysis steps.
- Key Findings : Transacylation rates correlate with the carboxylate group’s hydrogen-bonding interactions in glucuronides. Furosemide’s degradation follows a two-step process: reversible acyl migration followed by irreversible hydrolysis. Structural differences between glucuronides and glucosides (e.g., charged carboxylate vs. neutral hydroxyl) explain divergent reactivities .
Q. How does renal impairment alter this compound metabolism and interconversion?
- Methodology : Compare pharmacokinetic data in healthy subjects vs. patients with renal dysfunction. Measure urinary recovery of parent drug and metabolite under varying probenecid co-administration (to inhibit tubular secretion).
- Key Findings : Renal impairment reduces glucuronide excretion, increasing systemic hydrolysis back to Furosemide. Probenecid inhibits renal clearance of both Furosemide and its glucuronide, prolonging their half-lives .
Q. What computational approaches elucidate the structural determinants of this compound reactivity?
- Methodology : Perform DFT calculations to optimize transition-state geometries and analyze hydrogen-bonding patterns. Compare electronic descriptors (e.g., ELUMO) with degradation rates.
- Key Findings : The carboxylate group in Furosemide glucuronide forms intramolecular hydrogen bonds with glucuronic acid hydroxyls, stabilizing transition states during transacylation. This contrasts with neutral glucosides, which lack such interactions .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14+,15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVHHPUYELVHRE-GLRLOKQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120112 | |
Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72967-59-0 | |
Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72967-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furosemide glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072967590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUROSEMIDE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C1SX3FIJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.